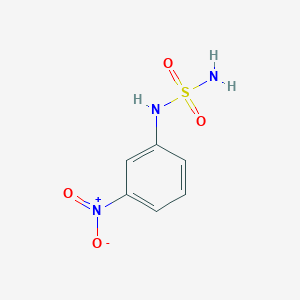

N-(3-nitrophenyl)sulfamide

Übersicht

Beschreibung

N-(3-nitrophenyl)sulfamide is an organic compound with the molecular formula C6H7N3O4S and a molecular weight of 217.2 g/mol . It is a specialty product often used in proteomics research . The compound features a sulfamide group attached to a 3-nitrophenyl ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-nitrophenyl)sulfamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions, often using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of microwave irradiation has been shown to improve yields and functional group tolerance . Additionally, the combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-nitrophenyl)sulfamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The sulfamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like H2O2 and SOCl2 are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like SnCl2 can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfamide group under mild conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amino-substituted sulfamides.

Substitution: Various substituted sulfamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(3-nitrophenyl)sulfamide derivatives have shown promise in various therapeutic areas, particularly as antiviral and anticancer agents.

Antiviral Activity

Research indicates that sulfonamide compounds, including those with nitrophenyl groups, possess antiviral properties. For instance, sulfonamides have been explored for their efficacy against viruses such as coxsackievirus B and dengue virus (DENV) . The structure-activity relationship (SAR) studies highlight that modifications to the sulfonamide scaffold can enhance antiviral activity while reducing cytotoxicity.

Anticancer Properties

Recent studies have demonstrated that certain sulfonamide derivatives exhibit significant anti-cancer effects. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation across various cancer cell lines, including breast and liver cancers . The mechanism often involves interference with microtubule dynamics, leading to apoptosis in cancer cells.

Agricultural Applications

This compound has been identified as a potential ingredient in developing insect growth regulators (IGRs).

Insect Growth Regulators

The compound has been utilized in the formulation of IGRs aimed at controlling lepidopteran pests such as Spodoptera frugiperda and Plutella xylostella. These IGRs function by inhibiting juvenile hormone biosynthesis, which disrupts normal insect growth and development .

Table 1: Efficacy of this compound in Pest Control

| Pest Species | IC50 (μM) |

|---|---|

| Spodoptera frugiperda | 2.3±0.2 |

| Prodenia litura | 0.67±0.14 |

| Plutella xylostella | 1.5±0.8 |

| Spodoptera exigua | 0.42±0.11 |

This table summarizes the inhibitory concentration (IC50) values for various pests, indicating the compound's effectiveness as an IGR.

Development of Insect Growth Regulators

A notable study focused on synthesizing this compound derivatives for agricultural applications demonstrated significant results in controlling pest populations through juvenile hormone inhibition . The study provided detailed methodologies for testing the compound's efficacy, including laboratory conditions for insect rearing and experimental setups.

Antiviral Research

In another case study, sulfonamide derivatives were screened for activity against various viral strains, revealing that modifications to the nitrophenyl group could enhance antiviral potency while maintaining low toxicity levels . This research underscores the potential of this compound as a lead compound for developing new antiviral therapies.

Wirkmechanismus

The mechanism of action of N-(3-nitrophenyl)sulfamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to antimicrobial and anticancer activities . The compound may also interact with other molecular pathways, such as those involving carbonic anhydrase and matrix metalloproteinases .

Vergleich Mit ähnlichen Verbindungen

N-(3-nitrophenyl)sulfamide is part of a broader class of sulfur-nitrogen bond-containing compounds, including sulfenamides, sulfinamides, and sulfonamides . These compounds share similar structural features but differ in their oxidation states and reactivity. For instance:

Sulfenamides: Contain a sulfur-nitrogen single bond and are less oxidized.

Sulfinamides: Contain a sulfur-nitrogen bond with one oxygen atom attached to sulfur.

Sulfonamides: Contain a sulfur-nitrogen bond with two oxygen atoms attached to sulfur, making them more oxidized and generally more reactive.

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other sulfonamides .

Biologische Aktivität

N-(3-nitrophenyl)sulfamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of Sulfonamides

Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-SO₂NH₂). Traditionally known for their antibacterial properties, sulfonamides have also been identified as having antiviral, antitumor, antiepileptic, and anti-inflammatory activities . The versatility of these compounds makes them significant in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various sulfonamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated effectiveness against several viruses, including:

- Dengue virus (DENV)

- Zika virus (ZIKV)

- Newcastle disease virus (NDV)

The IC50 values indicate the concentration required to inhibit viral replication by 50%. In one study, a related sulfonamide exhibited an IC50 of 7.5 μM against coxsackievirus B . While specific data for this compound is limited, its structural similarities suggest potential activity against similar viral pathogens.

Antitumor Activity

Sulfonamides have also been investigated for their anticancer effects. A study focusing on a novel sulfonamide derivative demonstrated significant cytotoxicity against various human cancer cell lines (e.g., HepG2, SKOV3) with IC50 values ranging from 10 to 30 μM . The mechanism involved disruption of microtubule formation and induction of apoptosis, suggesting that this compound could exhibit similar mechanisms due to its structural characteristics.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes involved in bacterial folate synthesis, which may extend to viral enzymes in certain contexts.

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Binding Interactions : Molecular docking studies suggest that these compounds can bind effectively to target proteins, disrupting their function .

Table: Summary of Biological Activities and IC50 Values

| Compound | Activity Type | Target Virus/Cancer Type | IC50 (μM) |

|---|---|---|---|

| This compound | Antiviral | Coxsackievirus B | 7.5 |

| Related sulfonamide | Antitumor | HepG2 | 20 |

| Quinoline-substituted sulfonamide | Antiviral | NDV | 0.001 |

| Guanidine-substituted sulfonamide | Antiviral | Influenza H9N2 | 0.01 |

This table summarizes key findings from various studies that illustrate the biological activity of sulfonamides related to this compound.

Eigenschaften

IUPAC Name |

1-nitro-3-(sulfamoylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,(H2,7,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZIOBPTGHLKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649710 | |

| Record name | N-(3-Nitrophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70466-79-4 | |

| Record name | N-(3-Nitrophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.